tert-butyl (2R)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate
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Overview
Description
(s)-tert-butyl 2-(4-(4-fluorobenzoyl)thiazol-2-yl)pyrrolidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-tert-butyl 2-(4-(4-fluorobenzoyl)thiazol-2-yl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via an acylation reaction using 4-fluorobenzoyl chloride and a suitable base.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving an amino acid derivative.
Final Coupling: The final step involves coupling the thiazole and pyrrolidine intermediates under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(s)-tert-butyl 2-(4-(4-fluorobenzoyl)thiazol-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
(s)-tert-butyl 2-(4-(4-fluorobenzoyl)thiazol-2-yl)pyrrolidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a beta-secretase inhibitor, which is relevant in the treatment of Alzheimer’s disease.
Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (s)-tert-butyl 2-(4-(4-fluorobenzoyl)thiazol-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. For instance, as a beta-secretase inhibitor, it binds to the active site of the enzyme, preventing the cleavage of amyloid precursor protein and thereby reducing the formation of amyloid-beta plaques . This interaction involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
- N-((2S,3R)-3-hydroxy-1-phenyl-4-(3-(trifluoromethyl)benzylamino)butan-2-yl)-3-(®-2-(4-methyloxazol-2-yl)pyrrolidine-1-carbonyl)benzamide
- N-((2S,3R)-3-hydroxy-1-phenyl-4-(3-(trifluoromethyl)benzylamino)butan-2-yl)-3-methyl-5-(®-2-(4-methylthiazol-2-yl)pyrrolidine-1-carbonyl)benzamide
Uniqueness
(s)-tert-butyl 2-(4-(4-fluorobenzoyl)thiazol-2-yl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct biological activity and chemical reactivity. Its fluorobenzoyl group, in particular, enhances its binding affinity and specificity towards certain molecular targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
tert-butyl 2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c1-19(2,3)25-18(24)22-10-4-5-15(22)17-21-14(11-26-17)16(23)12-6-8-13(20)9-7-12/h6-9,11,15H,4-5,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOHSQPFZJFQJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NC(=CS2)C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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